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molecular formula C11H17NO B3053049 1-(2,6-Dimethylphenylamino)-propan-2-ol CAS No. 50563-68-3

1-(2,6-Dimethylphenylamino)-propan-2-ol

Cat. No. B3053049
M. Wt: 179.26 g/mol
InChI Key: NSMNHUXUNWOYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04412855

Procedure details

A solution consisting of 121 g (1.0 mole), of 2,6-xylidine, 70 g (0.5 mole) 1-bromo-2-propanol and 100 ml of absolute toluene is heated under reflux for 24 hours. After cooling 300 ml 2 N sodium hydroxide are added. The organic layer is separated, washed with water until neutral, dried over sodium sulfate and evaporated in vacuo. The crude product is fractionally distilled to yield 59.6 g of N-(2'-hydroxypropyl)-2,6-xylidine, b.p. 81°-83°/0.1 Torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].Br[CH2:11][CH:12]([OH:14])[CH3:13].[OH-].[Na+]>C1(C)C=CC=CC=1>[OH:14][CH:12]([CH3:13])[CH2:11][NH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1C)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
BrCC(C)O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product is fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
OC(CNC=1C(=CC=CC1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 59.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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